Strontium nitrate

Übersicht

Beschreibung

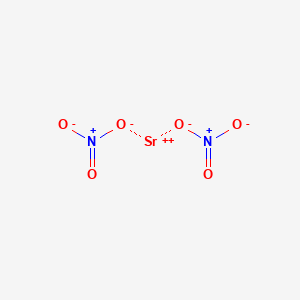

Strontium nitrate (Sr(NO₃)₂) is an inorganic compound composed of strontium, nitrogen, and oxygen. It exists as a white crystalline solid with a cubic (anhydrous) or monoclinic (tetrahydrate) structure . Key properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium nitrate is typically synthesized by reacting strontium carbonate with nitric acid . The reaction can be represented as: [ \text{SrCO}_3 + 2\text{HNO}_3 \rightarrow \text{Sr(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving strontium carbonate in a strong aqueous solution of nitric acid . The solution is then evaporated and crystallized to yield this compound . Another method involves the production of this compound from strontium sulfate .

Analyse Chemischer Reaktionen

Reaktionstypen: Strontiumnitrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es wirkt als Oxidationsmittel in pyrotechnischen Zusammensetzungen.

Thermische Zersetzung: Beim Erhitzen zersetzt sich Strontiumnitrat zu Strontiumoxid, Stickstoffdioxid und Sauerstoff.

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Strontiumnitrat wird oft mit Reduktionsmitteln wie Aluminiumpulver in pyrotechnischen Mischungen verwendet.

Thermische Zersetzung: Diese Reaktion findet typischerweise bei hohen Temperaturen um 645 °C statt.

Hauptprodukte, die gebildet werden:

Oxidation: Das Hauptprodukt ist Strontiumoxid (SrO).

Thermische Zersetzung: Die Hauptprodukte sind Strontiumoxid (SrO), Stickstoffdioxid (NO₂) und Sauerstoff (O₂).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Topical Antipruritic Agent

Strontium nitrate has been studied for its effectiveness in reducing sensory irritation and itch. In a double-blind study, it was found that a 20% this compound solution significantly decreased the duration and magnitude of histamine-induced itch compared to a control group. The itch duration was reduced from 28.1 minutes to 18.5 minutes (p < 0.01), demonstrating its potential as a topical antipruritic agent .

Skin Sensory Irritation Suppression

Another study highlighted this compound's ability to suppress chemically induced sensory irritation when applied topically. The application of this compound mixed with glycolic acid reduced the irritation sensation duration from 24.4 minutes to 8.9 minutes (p < 0.01) compared to glycolic acid alone .

Agricultural Applications

Fertilizer

this compound serves as an effective fertilizer, providing essential nutrients that enhance plant growth and crop yield. Its inclusion in fertilizers supports better quality produce by improving nutrient uptake in plants .

Food Additive

In the food industry, strontium is utilized as a food additive to increase the calcium content of dairy products like milk and cheese, thus enhancing their nutritional value .

Pyrotechnics

This compound is widely recognized for its role in pyrotechnics, particularly in producing red flames in fireworks and flares. Its oxidizing properties make it an essential component in various pyrotechnic formulations . The following table summarizes its applications in this field:

| Application | Description |

|---|---|

| Fireworks | Produces red color in pyrotechnics |

| Roadside flares | Used for signaling |

| Marine signals | Employed in sea-light applications |

| Matches manufacturing | Acts as an oxidizer |

Construction and Materials Science

Cement Additive

Strontium carbonate, derived from this compound, is used to enhance the properties of cement by reducing setting time and improving durability against chemical attacks .

Glass Fibers

In the production of glass fibers, strontium acts as a fluxing agent that lowers the melting point, enhancing workability and mechanical properties of the fibers used in concrete reinforcement .

Environmental Applications

This compound has been explored for its potential use in capturing radioactive pollutants due to its chemical similarities with radium. Research indicates that materials modified with strontium can effectively stabilize radioactive cations in contaminated environments, thus contributing to environmental remediation efforts .

Advanced Material Development

Research is ongoing into the use of strontium compounds for developing advanced materials such as energy storage systems and catalysts. For instance, strontium titanate is being investigated for its potential application in high-capacity lithium-ion batteries, which could lead to more efficient energy storage solutions .

Wirkmechanismus

Strontium nitrate exerts its effects primarily through its strontium ions (Sr²⁺). These ions have an ionic radius similar to calcium ions (Ca²⁺), allowing them to traverse calcium-selective ion channels . This property is utilized in electrophysiology experiments to study neurotransmitter release . Additionally, strontium ions can stimulate bone formation and reduce bone resorption, making them useful in osteoporosis treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Metal Nitrates

Physical and Chemical Properties

| Property | Strontium Nitrate (Sr(NO₃)₂) | Barium Nitrate (Ba(NO₃)₂) | Calcium Nitrate (Ca(NO₃)₂) | Potassium Nitrate (KNO₃) |

|---|---|---|---|---|

| Molecular Weight | 211.63 g/mol | 261.34 g/mol | 164.09 g/mol | 101.10 g/mol |

| Density | 2.99 g/cm³ | 3.24 g/cm³ | 2.50 g/cm³ | 2.11 g/cm³ |

| Melting Point | 570°C | 592°C | 561°C | 334°C |

| Solubility (Water) | 710 g/L (18°C) | 92 g/L (20°C) | 1212 g/L (20°C) | 316 g/L (20°C) |

| Toxicity | Moderate (LD₅₀: 2750 mg/kg) | High (radium accumulation) | Low | Low |

| Primary Use | Pyrotechnics, coatings | Green pyrotechnics | Fertilizers, concrete | Fertilizers, explosives |

Key Findings :

- Oxidizing Power: Strontium and barium nitrates are superior oxidizers for pyrotechnics compared to KNO₃ or Ca(NO₃)₂ .

- Solubility : Calcium nitrate has the highest solubility, making it ideal for liquid fertilizers, while barium nitrate’s low solubility limits its applications .

- Toxicity : Barium nitrate’s tendency to accumulate radium isotopes raises environmental concerns .

Comparison with Other Strontium Compounds

Key Findings :

- Antimicrobial Efficacy : this compound-doped calcium phosphates show 15 wt% Sr²⁺ content achieves 100% fungal growth arrest, outperforming chloride or carbonate forms .

- Clinical Use : Strontium acetate is preferred over nitrate in dental implants due to fluoride compatibility and reduced irritation .

Thermal and Structural Stability

- Thermal Decomposition: this compound decomposes at 570°C to SrO, NO₂, and O₂, whereas strontium carbonate decomposes at higher temperatures (≈1200°C) to SrO and CO₂ .

- Crystal Structure : Nitrate (cubic) and carbonate (orthorhombic) exhibit distinct lattice arrangements, influencing their reactivity in solid-state syntheses .

Biologische Aktivität

Strontium nitrate () is an inorganic compound with notable biological activities, particularly in the fields of bone health, sensory irritation suppression, and potential therapeutic applications. This article delves into the biological effects of this compound, supported by empirical data, case studies, and research findings.

This compound is primarily recognized for its role in various industrial applications, but its biological implications are increasingly gaining attention. It exhibits properties that may influence cellular processes, especially in bone metabolism and sensory response modulation.

2.1 Interaction with Calcium-Sensing Receptors (CaSR)

Strontium is known to bind to calcium-sensing receptors (CaSR), which are pivotal in regulating bone metabolism. This interaction activates signaling pathways crucial for cell proliferation and differentiation, particularly in osteoblasts (bone-forming cells) . The activation of these pathways can lead to enhanced osteogenic gene expression, promoting bone health.

2.2 Antipruritic Effects

this compound has been studied for its antipruritic properties, particularly in reducing histamine-induced itch. In a double-blind study involving human subjects, topical application of 20% this compound significantly reduced both the magnitude and duration of itch compared to a control . The results indicated a reduction in itch duration from an average of 28.1 minutes to 18.5 minutes, marking its potential use in dermatological applications.

3. Biological Studies and Findings

3.1 Antibacterial Properties

Research has demonstrated that strontium compounds exhibit antibacterial effects. A study indicated that strontium acetate (SrAc) at therapeutic concentrations could reduce metabolic activity in bacteria while enhancing cell viability in osteoblasts . This suggests that strontium may play a dual role in promoting bone health while combating bacterial infections.

3.2 Sensory Irritation Suppression

this compound has shown efficacy in suppressing chemically induced sensory irritation. In controlled studies, it significantly shortened the duration of irritation sensations induced by glycolic acid, highlighting its potential as a soothing agent in cosmetic formulations .

4. Case Studies

5. Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. High doses have been associated with adverse effects such as methemoglobinemia—a condition where hemoglobin's ability to carry oxygen is impaired . Furthermore, excessive strontium intake can interfere with calcium metabolism and bone mineralization .

6. Conclusion

This compound presents a multifaceted profile with significant biological activities ranging from enhancing bone health to alleviating sensory irritation. Ongoing research is crucial for elucidating its mechanisms and optimizing its therapeutic applications while ensuring safety profiles are well understood.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity strontium nitrate, and what analytical techniques validate its purity?

this compound is typically synthesized by reacting nitric acid (HNO₃) with strontium carbonate (SrCO₃), producing Sr(NO₃)₂, CO₂, and water. The reaction must be conducted under controlled stoichiometric ratios (1:2 molar ratio of SrCO₃:HNO₃) and temperature (60–80°C) to avoid byproducts like Sr(OH)₂ . Validation methods:

- Assay purity : Titration with EDTA or ICP-OES to confirm ≥99.0% Sr(NO₃)₂ content (ACS grade) .

- Clarity test : Dissolve 5g in 50mL water; solutions should remain clear (AR grade) or show minimal turbidity (CP grade) .

- XRD : Confirm crystalline structure matches reference patterns (JCPDS 00-024-1107) .

Q. How does this compound contribute to flame emission spectroscopy, and how can interference from other ions be mitigated?

this compound emits a characteristic red flame (610–650 nm) due to electron transitions in Sr²⁺ ions. This property is used to identify Sr²⁺ in mixtures. Experimental design considerations:

- Matrix effects : Co-presence of Ca²⁺ or Ba²⁺ can suppress Sr²⁺ emission. Use cation-exchange chromatography to isolate Sr²⁺ .

- Quantitative analysis : Prepare calibration curves with Sr(NO₃)₂ standards (0.1–1.0 M) and measure intensity at 640 nm .

Q. What are the critical safety protocols for handling this compound in wet-lab settings?

- Incompatibilities : Avoid contact with reducing agents (e.g., Li, Al), organic materials, or strong acids to prevent explosive reactions .

- Storage : Keep in airtight containers in a cool (<25°C), dry environment to prevent hygroscopic degradation .

- Waste disposal : Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous waste classification (40 CFR 261.3) .

Advanced Research Questions

Q. How can this compound be optimized in electrochemical deposition for bioactive coatings on titanium implants?

this compound is used in electrochemically assisted deposition (EAD) to create Sr-substituted calcium phosphate coatings, enhancing osteoconductivity. Methodological considerations:

- Parameter optimization : Adjust deposition voltage (1.5–2.5V), pH (4.5–5.5), and Sr(NO₃)₂ concentration (0.01–0.1M) to control coating thickness and Sr²⁺ incorporation .

- Post-treatment : Anneal coatings at 400°C to improve crystallinity and adhesion .

- Antimicrobial testing : Use S. aureus biofilm assays to validate reduced bacterial colonization .

Q. How do nanoporous perovskite oxides synthesized with this compound enhance catalytic oxidation of CO/CH₄?

Sr(NO₃)₂ acts a precursor for Sr-doped perovskites (e.g., SrTiO₃), where Sr²⁺ modifies oxygen mobility and active sites. Key variables:

- Synthesis : Sol-gel methods with Sr(NO₃)₂, citric acid, and ethylene glycol yield nanoporous structures (pore size 10–50 nm) .

- Performance metrics :

Q. What methodologies resolve contradictions in this compound’s role in suppressing sensory irritation in dermatological studies?

this compound reduces histamine-induced itch in human trials, but mechanisms remain debated. Experimental approaches:

Eigenschaften

IUPAC Name |

strontium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEQXMRUPNDRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Sr, Sr(NO3)2 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064924 | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1193 °F at 760 mmHg (USCG, 1999), 645 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE GRANULES OR POWDER, Colorless cubic crystals | |

CAS No. |

10042-76-9 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1058 °F (USCG, 1999), 570 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.